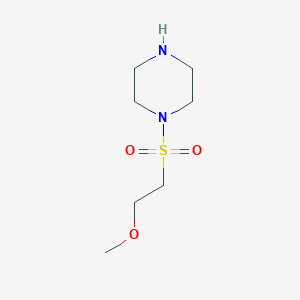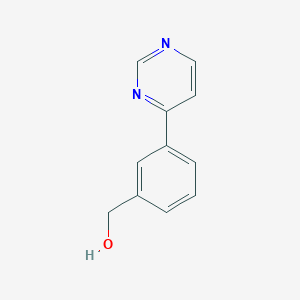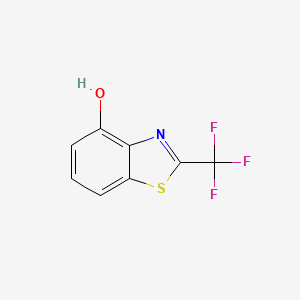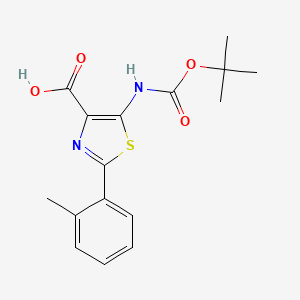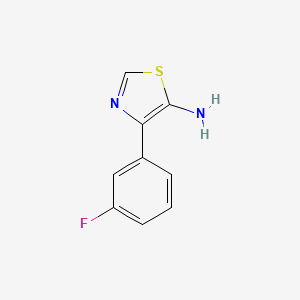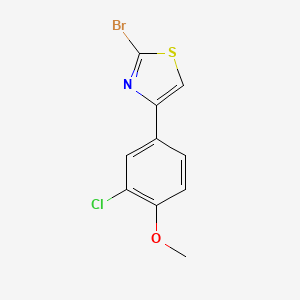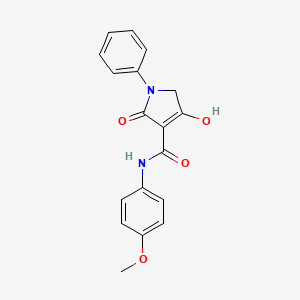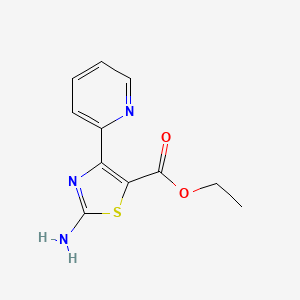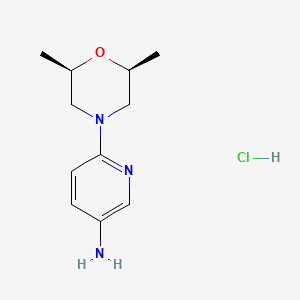
6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
合成経路と反応条件
(2R,6S)-2,6-ジメチルモルホリノ-6-ピリジン-3-アミン塩酸塩の合成は、通常、特定の条件下で2,6-ジメチルモルホリンとピリジン-3-アミンを反応させることを含みます。反応は、適切な溶媒と触媒の存在下で行われ、目的の生成物の形成を促進します。 温度や圧力などの反応条件は、高収率と高純度を実現するために最適化されます .
工業生産方法
工業的には、(2R,6S)-2,6-ジメチルモルホリノ-6-ピリジン-3-アミン塩酸塩の生産は、自動反応器と連続フローシステムを使用して大規模合成を行います。このプロセスは、一貫した品質と高効率を確保するように設計されています。 次に、化合物を使用して結晶化やクロマトグラフィーなどの技術で精製し、所望の純度で最終製品を得ます .
化学反応の分析
反応の種類
(2R,6S)-2,6-ジメチルモルホリノ-6-ピリジン-3-アミン塩酸塩は、次のようなさまざまな種類の化学反応を起こします。
酸化: この化合物は、酸化剤を使用して酸化させることができ、対応する酸化物を生成します。
還元: 還元反応は、還元剤を使用して行うことができ、化合物の還元された形態が得られます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 温度、溶媒、pHなどの反応条件は、目的の結果を得るために注意深く制御されます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によって酸化物が生成され、還元によって還元された形態が生成され、置換反応によって異なる官能基を持つ誘導体が生成される可能性があります .
科学研究への応用
(2R,6S)-2,6-ジメチルモルホリノ-6-ピリジン-3-アミン塩酸塩は、科学研究で幅広い用途があります。具体的には、次のとおりです。
化学: さまざまな化学反応や合成プロセスで試薬として使用されます。
生物学: この化合物は、その潜在的な生物学的活性と生体分子との相互作用について研究されています。
医学: その潜在的な治療的用途と生物系への影響を調査するために研究が行われています。
科学的研究の応用
6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is being conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the development of new materials and chemical products.
作用機序
(2R,6S)-2,6-ジメチルモルホリノ-6-ピリジン-3-アミン塩酸塩の作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は標的分子に結合し、その構造と機能の変化につながります。 これらの相互作用は、特定の酵素または受容体の阻害または活性化などのさまざまな生物学的効果をもたらす可能性があります .
類似化合物との比較
類似化合物
- (2R,6S)-2,6-ジメチルモルホリノ-6-ピリジン-3-アミン二塩酸塩
- (2R,6S)-2,6-ジメチルモルホリノ-6-ピリジン-3-アミン硫酸塩
独自性
類似の化合物と比較して、(2R,6S)-2,6-ジメチルモルホリノ-6-ピリジン-3-アミン塩酸塩は、高い安定性、特異的な反応性、および独特の生物学的活性などの独自の特性を示します。 これらの特性により、さまざまな研究および産業用途にとって貴重な化合物となっています .
特性
分子式 |
C11H18ClN3O |
|---|---|
分子量 |
243.73 g/mol |
IUPAC名 |
6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N3O.ClH/c1-8-6-14(7-9(2)15-8)11-4-3-10(12)5-13-11;/h3-5,8-9H,6-7,12H2,1-2H3;1H/t8-,9+; |
InChIキー |
VCNGCAKEVSRBCE-UFIFRZAQSA-N |
異性体SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)N.Cl |
正規SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


